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Compound of Interest

Compound Name: Octanophenone

Cat. No.: B1677104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-

phenyloctan-1-one, a valuable ketone intermediate in various fields of chemical research and

development. This document details the underlying chemical principles, provides adaptable

experimental protocols, and presents key analytical data for the characterization of the target

molecule.

Introduction
1-phenyloctan-1-one, also known as octanophenone or heptyl phenyl ketone, is an aromatic

ketone with the chemical formula C₁₄H₂₀O. Its structure, featuring a phenyl group attached to

an eight-carbon acyl chain, makes it a useful building block in organic synthesis. This guide will

focus on the two most prevalent and versatile methods for its preparation: the Friedel-Crafts

acylation of benzene and the Grignard reaction.

Table 1: Physicochemical Properties of 1-phenyloctan-1-one[1][2][3]
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Property Value

CAS Number 1674-37-9

Molecular Formula C₁₄H₂₀O

Molecular Weight 204.31 g/mol [1][2]

Appearance Colorless to pale yellow liquid

Boiling Point Approximately 289-290 °C at 760 mmHg

Solubility
Insoluble in water; soluble in organic solvents

like ether, benzene, and chloroform.

Synthetic Methodologies
Friedel-Crafts Acylation of Benzene
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aromatic

ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic

ring, in this case, benzene, with an acylating agent, octanoyl chloride, in the presence of a

Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is

generated by the reaction of octanoyl chloride with aluminum chloride. This acylium ion is then

attacked by the nucleophilic π-electron system of the benzene ring, leading to the formation of

a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the

tetrachloroaluminate anion (AlCl₄⁻) restores the aromaticity of the ring and regenerates the

aluminum chloride catalyst, yielding 1-phenyloctan-1-one.
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Acylium Ion Formation

Electrophilic Aromatic Substitution

Octanoyl Chloride
Acylium Ion+ AlCl₃

AlCl₃ (Catalyst)

AlCl₄⁻

Benzene Sigma Complex (Arenium Ion)+ Acylium Ion 1-phenyloctan-1-one- H⁺ (regenerates AlCl₃) HCl

Click to download full resolution via product page

Figure 1: Friedel-Crafts Acylation Workflow

Materials:

Anhydrous Aluminum Chloride (AlCl₃)

Anhydrous Benzene

Octanoyl Chloride

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (as solvent)

Hydrochloric Acid (HCl), 6M

Sodium Bicarbonate (NaHCO₃) solution, saturated

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1677104?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard laboratory glassware for anhydrous reactions (flame-dried)

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube,

suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

Addition of Reactants: To the stirred suspension, add anhydrous benzene (1.0 equivalent).

Cool the mixture to 0-5 °C using an ice bath.

Slowly add octanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60

minutes, maintaining the internal temperature below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates or to

ensure completion, the mixture can be heated to reflux (around 40-50 °C for DCM) for 1-2

hours.

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed

ice and 6M hydrochloric acid with vigorous stirring to quench the reaction and decompose

the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and

extract the aqueous layer twice with dichloromethane.

Washing: Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation to yield pure 1-

phenyloctan-1-one.
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Table 2: Typical Reaction Parameters for Friedel-Crafts Acylation

Parameter Value/Condition

Stoichiometry (Benzene:Octanoyl

Chloride:AlCl₃)
1 : 1 : 1.1

Solvent Anhydrous Dichloromethane or Carbon Disulfide

Reaction Temperature 0 °C to reflux

Reaction Time 3-6 hours

Typical Yield 70-90% (estimated based on similar reactions)

Grignard Reaction
An alternative and highly versatile route to 1-phenyloctan-1-one involves the use of a Grignard

reagent. Two main strategies can be employed:

Strategy A: Reaction of phenylmagnesium bromide with octanoyl chloride.

Strategy B: Reaction of an octylmagnesium halide with benzoyl chloride or benzaldehyde

followed by oxidation.

Strategy A is generally preferred for the synthesis of ketones from acid chlorides. The Grignard

reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid

chloride. The initially formed tetrahedral intermediate can then collapse, eliminating the chloride

ion to form the ketone. A key challenge in this method is preventing a second addition of the

Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol as a

byproduct. This can often be controlled by using low temperatures and a slow, controlled

addition of the Grignard reagent.
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Grignard Reagent Formation

Nucleophilic Acyl Substitution

Bromobenzene

Phenylmagnesium Bromide
+ Mg (in dry ether)

Mg

Octanoyl Chloride Tetrahedral Intermediate+ Phenylmagnesium Bromide 1-phenyloctan-1-one- Cl⁻ MgBrCl
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Figure 2: Grignard Synthesis Workflow (Strategy A)

Materials:

Magnesium turnings

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

Bromobenzene

Octanoyl Chloride

Iodine (a small crystal for initiation)

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Standard laboratory glassware for anhydrous Grignard reactions (flame-dried)

Procedure:

Preparation of Phenylmagnesium Bromide:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser with a calcium chloride drying tube, and a dropping funnel, place

magnesium turnings (1.1 equivalents).
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Add a small crystal of iodine.

In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous

diethyl ether.

Add a small portion of the bromobenzene solution to the magnesium. The reaction is

initiated when the color of the iodine fades and the solution becomes cloudy with gentle

bubbling. Gentle warming may be required.

Once the reaction has started, add the remaining bromobenzene solution dropwise at a

rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an

additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Reaction with Octanoyl Chloride:

Cool the freshly prepared phenylmagnesium bromide solution to -78 °C using a dry

ice/acetone bath.

In a separate flask, prepare a solution of octanoyl chloride (0.9 equivalents) in anhydrous

diethyl ether.

Add the octanoyl chloride solution dropwise to the stirred Grignard reagent at -78 °C.

After the addition is complete, allow the mixture to slowly warm to room temperature and

stir for an additional 1-2 hours.

Work-up and Purification:

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise

addition of saturated aqueous ammonium chloride solution.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer twice with diethyl ether.

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by vacuum distillation.

Table 3: Typical Reaction Parameters for Grignard Synthesis (Strategy A)

Parameter Value/Condition

Stoichiometry (Bromobenzene:Mg:Octanoyl

Chloride)
1 : 1.1 : 0.9

Solvent Anhydrous Diethyl Ether or THF

Reaction Temperature -78 °C to room temperature

Reaction Time 3-5 hours

Typical Yield 60-80% (estimated based on similar reactions)

Characterization Data
Accurate characterization of the synthesized 1-phenyloctan-1-one is crucial to confirm its

identity and purity. The following tables summarize the expected spectroscopic data.

Table 4: ¹H NMR Spectral Data (Predicted)

Based on analysis of similar structures and spectral databases.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.95 d 2H
Aromatic (ortho to

C=O)

~ 7.55 t 1H
Aromatic (para to

C=O)

~ 7.45 t 2H
Aromatic (meta to

C=O)

~ 2.95 t 2H -CH₂-C=O

~ 1.75 quint 2H -CH₂-CH₂-C=O

~ 1.30 m 8H -(CH₂)₄-

~ 0.90 t 3H -CH₃

Table 5: ¹³C NMR Spectral Data (Predicted)

Based on analysis of similar structures and spectral databases.
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Chemical Shift (δ, ppm) Assignment

~ 200.5 C=O

~ 137.0 Aromatic (ipso-C)

~ 133.0 Aromatic (para-CH)

~ 128.6 Aromatic (ortho-CH)

~ 128.0 Aromatic (meta-CH)

~ 38.5 -CH₂-C=O

~ 31.6 -(CH₂)₅-CH₃

~ 29.4 -(CH₂)₄-CH₂-

~ 29.2 -(CH₂)₃-CH₂-

~ 24.2 -CH₂-CH₂-C=O

~ 22.6 -CH₂-CH₃

~ 14.1 -CH₃

Table 6: IR and Mass Spectrometry Data

Spectroscopic Technique Key Peaks/Fragments

Infrared (IR) Spectroscopy

~1685 cm⁻¹ (strong, C=O stretch), ~3060 cm⁻¹

(aromatic C-H stretch), ~2930, 2855 cm⁻¹

(aliphatic C-H stretch), ~1595, 1450 cm⁻¹

(aromatic C=C stretch)

Mass Spectrometry (MS)
m/z 204 (M⁺), 120 ([C₆H₅CO]⁺), 105

([C₆H₅CO]⁺ - CH₃), 77 ([C₆H₅]⁺)

Conclusion
This technical guide has detailed two primary and effective methods for the synthesis of 1-

phenyloctan-1-one: Friedel-Crafts acylation and the Grignard reaction. While Friedel-Crafts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


acylation offers a more direct route, the Grignard synthesis provides a versatile alternative. The

provided experimental protocols, adapted from established procedures for similar

transformations, offer a solid foundation for the successful synthesis and purification of the

target compound. The tabulated spectroscopic data serves as a crucial reference for the

analytical confirmation of the product's identity and purity. Researchers, scientists, and drug

development professionals can utilize this guide to facilitate the preparation and

characterization of 1-phenyloctan-1-one for their specific research and development needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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